Methyl 3-methoxyisoquinoline-7-carboxylate

Description

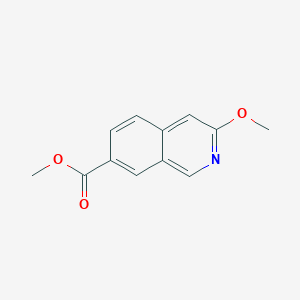

Methyl 3-methoxyisoquinoline-7-carboxylate is an isoquinoline derivative characterized by a methoxy (-OCH₃) group at position 3 and a methyl ester (-COOCH₃) at position 7 of the heterocyclic core. Isoquinoline derivatives are pivotal in medicinal chemistry due to their bioactivity, serving as intermediates in drug synthesis or as pharmacophores in inhibitors and receptor modulators .

Properties

IUPAC Name |

methyl 3-methoxyisoquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-11-6-8-3-4-9(12(14)16-2)5-10(8)7-13-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKICVSQFMZLOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C=C(C=CC2=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3-methoxyisoquinoline-7-carboxylate typically involves the esterification of 3-methoxyisoquinoline-7-carboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Methyl 3-methoxyisoquinoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-methoxyisoquinoline-7-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of isoquinoline derivatives in treating various diseases.

Industry: This compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 3-methoxyisoquinoline-7-carboxylate is not well-documented. like other isoquinoline derivatives, it may interact with various molecular targets and pathways in biological systems. These interactions can lead to a range of biological effects, depending on the specific structure and functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s properties are influenced by substituents on the isoquinoline core. Key analogs include:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Methyl 3-methoxyisoquinoline-7-carboxylate | -OCH₃ (3), -COOCH₃ (7) | C₁₂H₁₁NO₃ | ~217.22* | Electron-donating methoxy group |

| Methyl 3-chloroisoquinoline-7-carboxylate | -Cl (3), -COOCH₃ (7) | C₁₁H₈ClNO₂ | 221.64 | Electron-withdrawing chloro group |

| Ethyl 7-methoxy-1-methylisoquinoline-3-carboxylate | -OCH₃ (7), -COOCH₂CH₃ (3), -CH₃ (1) | C₁₅H₁₅NO₃ | ~257.29 | Ethyl ester, methyl at position 1 |

| Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | -OH (4), -COOCH₃ (3), -OPh (7), -CH₃ (1) | C₁₈H₁₅NO₄ | 309.32 | Phenoxy and hydroxy substituents |

*Estimated based on analogs.

Key Observations:

- Substituent Electronic Effects: The methoxy group at position 3 (electron-donating) likely enhances nucleophilic aromatic substitution reactivity compared to the electron-withdrawing chloro group in Methyl 3-chloroisoquinoline-7-carboxylate .

- Steric and Solubility Effects: Phenoxy () and trifluoroacetamido groups () introduce steric bulk and alter solubility. Methoxy groups generally improve polarity and aqueous solubility relative to chloro or alkyl substituents .

Physical and Spectral Properties

Melting Points and Solubility

- Methyl 3-chloroisoquinoline-7-carboxylate (): Exact melting point unspecified, but chloro analogs in (e.g., Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate) show melting points ranging 180–220°C, suggesting higher thermal stability due to halogenation .

- Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate (): Reported melting point ~150–170°C, indicating methoxy and ethyl ester groups reduce packing efficiency compared to chloro derivatives .

- This compound: Predicted solubility in polar aprotic solvents (e.g., DMSO, acetone) due to methoxy and ester functionalities.

NMR Spectral Data

- 1H NMR Shifts: Methoxy (-OCH₃): A singlet at δ 3.8–4.0 (e.g., Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate, ) . Chloro Substituent: Adjacent protons show deshielding (e.g., Methyl 3-chloroisoquinoline-7-carboxylate protons at δ 7.5–8.5, ) . Ester (-COOCH₃): Methyl protons resonate as a singlet near δ 3.9 .

13C NMR:

- Methoxy carbons appear at δ 55–60, while ester carbonyls resonate at δ 165–170 .

Biological Activity

Methyl 3-methoxyisoquinoline-7-carboxylate (MMIC) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a methoxy group at the 3-position and a carboxylate group at the 7-position. Its molecular formula is , and it has been studied for various pharmacological effects.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of MMIC derivatives. For instance, compounds with similar isoquinoline structures have demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (cervical cancer) cells. The IC50 values for these compounds often fall within nanomolar concentrations, indicating strong antiproliferative effects. A notable example includes derivatives that exhibited IC50 values as low as 14 nM against MCF-7 cells .

2. Antiviral Activity

Research has also indicated that isoquinoline derivatives can inhibit viral growth. A study focusing on compounds with similar structures reported significant antiviral activity against H5N1 influenza virus, with some derivatives achieving over 90% inhibition in viral growth while maintaining low cytotoxicity . This suggests that MMIC may possess similar antiviral properties warranting further investigation.

3. Antimalarial Activity

The compound's potential as an antimalarial agent has been explored through its interaction with dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. Compounds derived from isoquinolines have shown promising results in inhibiting Plasmodium falciparum, demonstrating effective blood-stage activity .

The mechanisms underlying the biological activities of MMIC are multifaceted:

- Cytotoxic Mechanisms : The anticancer activity is believed to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce endoplasmic reticulum stress in cancer cells .

- Antiviral Mechanisms : The antiviral effects may be linked to the compound's ability to disrupt viral replication processes, although specific pathways remain to be elucidated.

- Antimalarial Mechanisms : Inhibition of DHODH disrupts nucleotide synthesis necessary for parasite growth, showcasing a targeted approach in antimalarial drug development .

Table 1: Summary of Biological Activities and IC50 Values

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.